Fluorination Reduces Azetidine Basicity
Fluorination at the C-3 position of azetidine significantly decreases its basicity. While direct experimental pKa data for 2-(3-fluorophenyl)azetidine is limited to predicted values (10.17±0.40 ), class-level inference from a systematic study on fluorinated heterocycles provides a strong basis for differentiation. The study found that monofluorination of azetidine at the C-3 position resulted in a pKa decrease of 2.5 units compared to the parent non-fluorinated heterocycle [1]. This effect is attributed to the strong -I inductive effect of fluorine, which withdraws electron density from the nitrogen, reducing its basicity and enhancing membrane permeability for drug candidates .
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | pKa ~10.17 (Predicted for 2-(3-fluorophenyl)azetidine free base) |
| Comparator Or Baseline | Parent azetidine (non-fluorinated) or 2-phenylazetidine (pKa ~10.44 Predicted) |
| Quantified Difference | Fluorination at C-3 of azetidine decreases pKa by 2.5 units |
| Conditions | Potentiometric titration in aqueous solution [1] |
Why This Matters
The reduced basicity of 2-(3-fluorophenyl)azetidine correlates with improved membrane permeability and lower intracellular accumulation in lysosomes, making it a more suitable scaffold for developing orally bioavailable CNS drugs compared to its non-fluorinated counterparts.
- [1] Chem. Eur. J. 2022, 28, e202201601. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. View Source
